4-azido-2-fluoro-1-(trifluoromethyl)benzene
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Overview
Description
4-azido-2-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and trifluoromethyl groups. This compound is known for its high reactivity and is used as an intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-fluoro-1-(trifluoromethyl)benzene typically involves the introduction of the azido group into a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-1-(trifluoromethyl)benzene is reacted with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-azido-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted benzene derivatives.
Scientific Research Applications
4-azido-2-fluoro-1-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including polyfluorinated triazoles and other fluorinated compounds.
Biology: Employed in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of photosensitive materials and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-azido-2-fluoro-1-(trifluoromethyl)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important intermediates in various chemical and biological processes. Additionally, the compound’s fluorinated nature enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-azido-4-(trifluoromethyl)benzene
- 1-azido-2-(trifluoromethyl)benzene
- 4-azido-1-fluoro-2-(trifluoromethyl)benzene
Uniqueness
4-azido-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups. The presence of both azido and fluoro groups on the benzene ring, along with the trifluoromethyl group, imparts distinct reactivity and stability characteristics. This combination makes it a versatile intermediate for synthesizing a wide range of complex organic molecules .
Properties
CAS No. |
1234502-32-9 |
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Molecular Formula |
C7H3F4N3 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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